Magnesium iodide diiodomethanide (1/1/1)

Description

Overview of Magnesium in Organometallic Chemistry

Magnesium holds a foundational position in organometallic chemistry, a field that studies compounds containing carbon-metal bonds. wikipedia.orgwikipedia.orgbethunecollege.ac.in The most significant class of organomagnesium compounds is the Grignard reagents, which have the general formula R-Mg-X, where R is an organic group, X is a halogen, and Mg is magnesium. wikipedia.org Discovered by Victor Grignard in 1900, these reagents are celebrated for their role in forming new carbon-carbon bonds, a crucial process in organic synthesis. wikipedia.orgwikipedia.org

The utility of organomagnesium compounds stems from the nature of the carbon-magnesium bond. Due to the difference in electronegativity between carbon (approx. 2.55) and magnesium (1.31), the C-Mg bond is highly polarized. quora.com This polarization results in a significant partial negative charge on the carbon atom, making it a potent nucleophile and a strong base. quora.com This "umpolung" or reversal of polarity, from the typically electrophilic carbon in an organic halide to a nucleophilic carbon in the organomagnesium compound, is the cornerstone of its reactivity. bethunecollege.ac.in The rich and extensive chemistry of magnesium contrasts with other Group 2 elements; beryllium compounds are often hazardous, while the ionic nature of calcium, strontium, and barium compounds limits the variety of stable organometallic derivatives. libretexts.org

Historical Context of Magnesium-Halide Reagents

The history of magnesium-halide reagents is inextricably linked to French chemist François Auguste Victor Grignard. wikipedia.org While working at the University of Lyon under the guidance of his supervisor Philippe Barbier, Grignard sought to improve upon a reaction that used magnesium. wikipedia.org In 1900, he discovered that reacting an organic halide with magnesium metal in an ether solvent produced a solution of an organomagnesium compound. wikipedia.orgwikipedia.orgmsu.edu These compounds, now known as Grignard reagents, proved to be remarkably effective for reacting with aldehydes and ketones to form alcohols. ebsco.com

This breakthrough was a monumental advance for organic synthesis. catholicscientists.org For this discovery, Grignard was awarded the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier. wikipedia.orgcatholicscientists.orgnobelprize.org His doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes," submitted in 1901, detailed this brilliant work on organic magnesium compounds. nobelprize.org The ease of preparation and the wide applicability of Grignard reagents led to their immediate and widespread adoption by the chemical community. acs.org

Significance of Magnesium Iodide in Contemporary Synthetic Chemistry

Magnesium iodide (MgI₂), beyond its role as a component of Grignard reagents, is a versatile and significant compound in its own right within modern synthetic chemistry. periodic-table-of-elements.orgwikipedia.org It is recognized as a valuable reagent and catalyst, facilitating a variety of chemical transformations. periodic-table-of-elements.orgguidechem.com Its utility often stems from its character as a Lewis acid, where it can activate substrates and influence the stereochemical outcome of reactions.

In contemporary research, magnesium iodide is employed in several key reactions:

Baylis-Hillman Reaction : MgI₂ has been shown to catalyze the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. guidechem.com Using MgI₂ can lead to the preferential formation of certain isomers, specifically (Z)-vinyl compounds. wikipedia.org It has also been used as a cocatalyst in asymmetric versions of this reaction, enhancing both the reaction rate and enantioselectivity. organic-chemistry.org

Ring Expansion and Rearrangements : As a Lewis acid, MgI₂ can promote ring expansion reactions, such as the highly diastereoselective conversion of methylenecyclopropane (B1220202) amides into functionalized pyrrolidines. acs.org

Demethylation Reactions : It can be used for the demethylation of certain aromatic methyl ethers, a useful transformation in the synthesis of natural products and pharmaceuticals. wikipedia.org

Stereoselective Additions : Recent studies have highlighted a "halide effect" in Grignard additions to β-hydroxy ketones, where alkylmagnesium iodide reagents lead to high levels of diastereoselectivity in forming 1,3-syn diols. nih.gov This is attributed to the ability of the iodide to tune the Lewis acidity of an intermediate magnesium chelate. nih.gov

The high solubility of MgI₂ in water and organic solvents like ether and alcohol further enhances its applicability in a range of reaction conditions. wikipedia.orgtestbook.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | MgI₂ | wikipedia.org |

| Molar Mass | 278.114 g/mol | nih.gov |

| Appearance | White crystalline solid | guidechem.com |

| Crystal Structure | Hexagonal | extramarks.com |

| Melting Point | 637 °C (decomposes) | smolecule.com |

| Solubility in water | 148 g/100 cm³ at 18 °C | wikipedia.org |

Conceptualization of Diiodomethanide Ligands within Organomagnesium Frameworks

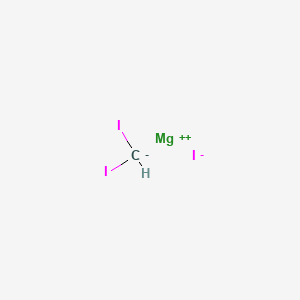

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org In the context of organomagnesium chemistry, the organic group (R) and the halide (X) in a Grignard reagent can be considered ligands for the magnesium center. The compound "Magnesium iodide diiodomethanide (1/1/1)" implies a complex with three components in a 1:1:1 stoichiometric ratio: magnesium, iodide, and a diiodomethanide ligand.

The diiodomethanide ligand (CHI₂⁻) is a polyhalogenated carbanion derived from diiodomethane (B129776) (CH₂I₂). While this specific ligand is not commonly isolated, its formation and stabilization within an organomagnesium framework can be conceptualized by drawing parallels with more familiar species.

A close analogue is the iodomethylmagnesium species, often formed in situ for reactions like cyclopropanation. For example, methylmagnesium iodide (CH₃MgI) is a standard Grignard reagent used to deliver a nucleophilic methyl group. lookchem.com One can envision replacing the methyl group with a more complex, halogenated substituent. The formation of an iodomethylmagnesium iodide (ICH₂MgI) would involve the reaction of diiodomethane with magnesium. The logical extension to a diiodomethanide complex, [Mg(CHI₂)I], would involve the formal association of the diiodomethanide carbanion (CHI₂⁻) with a magnesium iodide cation ([MgI]⁺).

Such species are often generated through halogen-magnesium exchange reactions, a powerful method for preparing functionalized organomagnesium reagents without direct insertion of magnesium metal. nih.govresearchgate.net This process allows for the creation of organometallics that might be difficult to synthesize otherwise. The formation of a diiodomethanide complex would likely involve such an exchange or a related radical pathway. nih.gov

Rationale and Research Objectives for Magnesium Iodide Diiodomethanide (1/1/1) Investigations

The investigation into a complex such as Magnesium iodide diiodomethanide (1/1/1) is driven by several key objectives in synthetic and mechanistic chemistry. The primary rationale is to develop novel reagents with unique reactivity for advanced organic synthesis.

Research objectives for studying this and related compounds would include:

Exploring New Synthetic Methods : The diiodomethanide ligand is a potential precursor for transferring a diiodomethyl group (CHI₂) to an electrophile. This could enable the synthesis of complex, polyhalogenated molecules that are otherwise difficult to access.

Understanding Electronic Effects : Investigating how the two electron-withdrawing iodine atoms on the carbanionic carbon influence the structure, stability, and nucleophilicity of the Mg-C bond is of fundamental interest. This provides insight into the electronic tuning of organometallic reagents.

Controlling Stereoselectivity : As seen with the "halide effect," the specific ligands on the magnesium center can profoundly impact the stereochemical outcome of a reaction. nih.gov A complex like [Mg(CHI₂)I] would have a unique steric and electronic profile, potentially leading to high selectivity in certain transformations.

Mechanistic Studies : Elucidating the formation, structure (including its place in the Schlenk equilibrium), and reaction mechanisms of such highly functionalized reagents contributes to a deeper understanding of organometallic chemistry. libretexts.org This knowledge is crucial for the rational design of future reagents and catalysts.

By pursuing these objectives, chemists aim to expand the toolkit of synthetic reactions, enabling more efficient and selective construction of complex molecules for applications in medicine, materials science, and beyond.

Structure

2D Structure

Properties

CAS No. |

143251-24-5 |

|---|---|

Molecular Formula |

CHI3Mg |

Molecular Weight |

418.04 g/mol |

IUPAC Name |

magnesium;diiodomethane;iodide |

InChI |

InChI=1S/CHI2.HI.Mg/c2-1-3;;/h1H;1H;/q-1;;+2/p-1 |

InChI Key |

QSJHQAQTYYWINY-UHFFFAOYSA-M |

Canonical SMILES |

[CH-](I)I.[Mg+2].[I-] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Iodide Diiodomethanide 1/1/1

Precursor Synthesis and Purification Strategies

The successful synthesis of Magnesium iodide diiodomethanide (1/1/1) is critically dependent on the quality and purity of its precursors: magnesium iodide and a suitable diiodomethane (B129776) derivative. This section details the established methods for the preparation and purification of these essential starting materials.

Synthesis of Magnesium Iodide (MgI₂)

Magnesium iodide (MgI₂) is a key inorganic precursor. Several methods are available for its synthesis, each with distinct advantages and considerations.

One common approach involves the reaction of magnesium metal with elemental iodine. youtube.comyoutube.com This direct synthesis is highly exothermic and is typically carried out in an anhydrous ethereal solvent, such as diethyl ether, to yield anhydrous MgI₂. wikipedia.org The reaction is often initiated with a small amount of water or heat. youtube.com

Alternatively, MgI₂ can be prepared by treating magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃) with hydroiodic acid (HI). wikipedia.org These acid-base reactions are straightforward and yield the corresponding magnesium iodide salt and water or carbon dioxide.

| Reactants | Product | Reaction Conditions |

| Magnesium (Mg) + Iodine (I₂) | Magnesium Iodide (MgI₂) | Anhydrous diethyl ether |

| Magnesium Oxide (MgO) + Hydroiodic Acid (HI) | Magnesium Iodide (MgI₂) + Water (H₂O) | Aqueous solution |

| Magnesium Hydroxide (Mg(OH)₂) + Hydroiodic Acid (HI) | Magnesium Iodide (MgI₂) + Water (H₂O) | Aqueous solution |

| Magnesium Carbonate (MgCO₃) + Hydroiodic Acid (HI) | Magnesium Iodide (MgI₂) + Water (H₂O) + Carbon Dioxide (CO₂) | Aqueous solution |

This table summarizes common synthetic routes to Magnesium Iodide.

Purification of MgI₂ often involves recrystallization. For anhydrous applications, it is crucial to handle and store the compound under inert and dry conditions, as it is hygroscopic and can decompose in the presence of moisture and air, releasing elemental iodine which gives it a brownish color. wikipedia.org

Preparation of Functionalized Diiodomethane Derivatives

Diiodomethane (CH₂I₂) is the simplest diiodoalkane and a primary source for the diiodomethanide moiety. It can be synthesized through various methods, with the Finkelstein reaction being a prominent example. This reaction involves the treatment of dichloromethane (B109758) with sodium iodide in acetone.

Functionalized diiodomethane derivatives, or gem-diiodoalkanes, are also important precursors for more complex structures. These can be synthesized by the alkylation of diiodomethane. An improved procedure involves the use of NaHMDS or LiHMDS as a base to deprotonate diiodomethane, followed by reaction with an alkyl iodide. This method has shown good to excellent yields and tolerates a range of functional groups.

Direct Synthetic Routes to Magnesium Iodide Diiodomethanide (1/1/1)

The direct synthesis of Magnesium iodide diiodomethanide (1/1/1) would ideally involve the reaction of magnesium iodide with a diiodomethane analog or the direct insertion of magnesium into a C-I bond of diiodomethane.

Reactions Involving Magnesium Iodide and Diiodomethane Analogs

While not extensively documented for the specific target compound, the reaction of a metal halide like MgI₂ with a deprotonated diiodomethane species represents a plausible synthetic route. This would involve the in-situ generation of a diiodomethanide anion, which could then coordinate with magnesium iodide.

Organometallic Exchange Protocols (e.g., modifications of Grignard reagent methodologies)

The formation of a Grignard-like reagent from diiodomethane is a key potential route to Magnesium iodide diiodomethanide (1/1/1). This would result in the formation of iodomethylmagnesium iodide (ICH₂MgI), which is structurally analogous to the target compound. nih.govnih.gov

The direct reaction of magnesium metal with diiodomethane is challenging but can be facilitated by using highly reactive magnesium, such as Rieke magnesium. libretexts.org Alternatively, halogen-magnesium exchange reactions offer a more controlled approach. wikipedia.orgresearchgate.net For instance, reacting diiodomethane with a pre-formed Grignard reagent like isopropylmagnesium chloride can lead to the formation of the desired iodomethylmagnesium iodide. thieme-connect.de This exchange is typically rapid and can be performed at low temperatures.

The generation of such magnesium carbenoids is often performed at very low temperatures (e.g., -78 °C) to ensure their stability, as they are highly reactive species. nih.govrsc.org

| Method | Reactants | Product | Key Considerations |

| Direct Reaction | Magnesium (Mg) + Diiodomethane (CH₂I₂) | Iodomethylmagnesium Iodide (ICH₂MgI) | Requires activated magnesium; potential for side reactions. |

| Halogen-Magnesium Exchange | Diiodomethane (CH₂I₂) + Isopropylmagnesium Chloride (i-PrMgCl) | Iodomethylmagnesium Iodide (ICH₂MgI) | More controlled; performed at low temperatures. thieme-connect.de |

This table outlines potential direct synthetic routes to a key intermediate.

Indirect Synthetic Pathways and Ligand Modification

Indirect routes to Magnesium iodide diiodomethanide (1/1/1) could involve the synthesis of a related organomagnesium compound followed by modification.

One such approach involves the generation of magnesium carbenoids from α-haloalkyl aryl sulfoxides through a sulfoxide-magnesium exchange reaction. nih.govtus.ac.jp This method provides a milder way to generate these reactive intermediates, which could then potentially be trapped or stabilized by magnesium iodide.

The stability and reactivity of organomagnesium compounds are significantly influenced by the presence of coordinating ligands. While no specific ligand modification strategies for Magnesium iodide diiodomethanide (1/1/1) have been reported, the principles of ligand effects in Grignard chemistry are applicable. The use of chelating ethers or other donor ligands could potentially stabilize the highly reactive diiodomethanide species, facilitating its isolation and characterization. The choice of solvent also plays a crucial role, with ethereal solvents like THF and diethyl ether being standard for their ability to solvate and stabilize the magnesium center. libretexts.org The study of ligand effects on the stability of related metal complexes can provide insights into potential strategies for isolating and handling this reactive compound. researchgate.netdiva-portal.org

Ligand Exchange Methodologies

Ligand exchange represents a viable, albeit less direct, method for the preparation of magnesium carbenoids. This approach typically involves the reaction of a pre-formed organomagnesium compound with a dihaloalkane. In the context of Magnesium iodide diiodomethanide (1/1/1), a plausible ligand exchange pathway would involve the reaction of an existing Grignard reagent (R-MgX) or a dialkylmagnesium compound (R₂Mg) with diiodomethane (CH₂I₂).

The equilibrium of this reaction is driven by the relative stability of the organomagnesium species. For the successful formation of iodomethylmagnesium iodide, the starting organomagnesium reagent should be more basic than the desired product. For instance, using a Grignard reagent like tert-butylmagnesium chloride could facilitate the exchange due to the high basicity of the tert-butyl anion.

While specific literature detailing the synthesis of Magnesium iodide diiodomethanide (1/1/1) via this method is scarce, the general principles of Schlenk equilibrium and ligand exchange in organomagnesium chemistry suggest its theoretical feasibility. The reaction would likely proceed as follows:

R-MgX + CH₂I₂ ⇌ ICH₂-MgX + RI

The presence of magnesium iodide in the reaction mixture, as suggested by the "(1/1/1)" stoichiometry, could play a role in stabilizing the resulting carbenoid species through complex formation.

Transmetallation Approaches to Magnesium Carbenoids

Transmetallation offers another strategic route to magnesium carbenoids, involving the transfer of an organic group from a different metal to magnesium. This method is particularly useful when direct synthesis from magnesium metal is challenging.

A potential transmetallation approach for synthesizing iodomethylmagnesium iodide would involve the reaction of an organometallic reagent, such as iodomethylzinc iodide (a Simmons-Smith type reagent) or an organolithium compound, with a magnesium halide.

For example, the reaction of iodomethyllithium with magnesium iodide would result in the formation of the desired magnesium carbenoid:

ICH₂Li + MgI₂ → ICH₂-MgI + LiI

This method can offer advantages in terms of functional group tolerance and milder reaction conditions compared to direct synthesis. The choice of the starting organometallic compound and the magnesium salt is crucial for driving the reaction towards the desired product.

Optimization of Reaction Conditions and Yield

The successful synthesis of Magnesium iodide diiodomethanide (1/1/1) is highly dependent on the careful control of various reaction parameters. Optimization of these conditions is critical for maximizing the yield and ensuring the stability of the reactive carbenoid species.

Impact of Solvent Systems on Formation and Stability

The choice of solvent is paramount in the synthesis of organomagnesium compounds, influencing both the rate of formation and the stability of the resulting species. Ethereal solvents are typically employed due to their ability to solvate and stabilize the magnesium center.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Observations on Grignard/Carbenoid Formation |

| Diethyl Ether (Et₂O) | 4.3 | 34.6 | Standard solvent for Grignard reagent formation; promotes rapid initiation but has a low boiling point, limiting the reaction temperature. |

| Tetrahydrofuran (THF) | 7.5 | 66 | Excellent solvating properties, often leading to higher yields and stability of organomagnesium compounds. Its higher boiling point allows for a wider range of reaction temperatures. |

| 1,4-Dioxane | 2.2 | 101 | Can be used to precipitate magnesium halides from Grignard solutions, shifting the Schlenk equilibrium. However, its coordination to magnesium is weaker than Et₂O or THF. |

| Dimethoxyethane (DME) | 7.2 | 85 | A bidentate ether that can effectively chelate the magnesium ion, potentially enhancing stability and reactivity. |

For the formation of Magnesium iodide diiodomethanide (1/1/1), tetrahydrofuran (THF) is generally the preferred solvent. Its superior solvating ability for the magnesium cation helps to stabilize the polar carbon-magnesium bond of the carbenoid, preventing decomposition. The use of less polar solvents could lead to aggregation and reduced reactivity of the reagent.

Temperature and Pressure Dependent Syntheses

Temperature is a critical factor in the synthesis of magnesium carbenoids. The formation of these reagents is often exothermic, and excessive temperatures can lead to side reactions, such as Wurtz-type coupling, or decomposition of the carbenoid.

Generally, the synthesis of magnesium carbenoids is conducted at low temperatures, typically between -78 °C and 0 °C , to ensure the stability of the product. nih.gov Maintaining a low and controlled temperature throughout the reaction is crucial for achieving high yields.

Pressure is not typically a primary variable in the laboratory-scale synthesis of magnesium carbenoids, as these reactions are usually carried out at atmospheric pressure under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

Stoichiometric Ratio Effects on Product Distribution

The "(1/1/1)" in the name "Magnesium iodide diiodomethanide" strongly implies a specific stoichiometric ratio of the reactants: magnesium (Mg), diiodomethane (CH₂I₂), and magnesium iodide (MgI₂). The precise control of this ratio is likely critical to the selective formation of the desired carbenoid and to minimize the formation of byproducts.

| Reactant Ratio (Mg : CH₂I₂ : MgI₂) | Expected Major Product | Potential Byproducts |

| 1 : 1 : 1 | ICH₂-MgI • MgI₂ (stabilized complex) | (ICH₂)₂Mg, MgI₂, unreacted starting materials |

| >1 : 1 : 1 | ICH₂-MgI | Increased potential for side reactions due to excess magnesium. |

| 1 : >1 : 1 | Unreacted CH₂I₂ | Potential for further reaction with the formed carbenoid. |

| 1 : 1 : 0 | ICH₂-MgI | Less stable carbenoid, higher likelihood of decomposition or side reactions. |

The inclusion of magnesium iodide in a 1:1 molar ratio with magnesium and diiodomethane is significant. MgI₂ can act as a Lewis acid, potentially coordinating to the carbenoid species and enhancing its stability. This complexation may also influence the reactivity and selectivity of the carbenoid in subsequent reactions. Deviations from this 1:1:1 stoichiometry could lead to a different distribution of products, with the potential for the formation of di(iodomethyl)magnesium or other organomagnesium species, ultimately impacting the yield and purity of the desired Magnesium iodide diiodomethanide reagent.

Structural Elucidation and Characterization of Magnesium Iodide Diiodomethanide 1/1/1

Advanced Spectroscopic Characterization

No spectroscopic data are available for "Magnesium iodide diiodomethanide (1/1/1)". Below are the characterization details for Magnesium Iodide and Diiodomethane (B129776).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Magnesium Iodide (MgI₂): As a diamagnetic inorganic salt, solid-state NMR could be potentially insightful.

²⁵Mg NMR: This nucleus is quadrupolar and has a low natural abundance, making it a challenging nucleus to study. In a symmetrical environment, a sharper signal would be expected.

¹²⁷I NMR: Also a quadrupolar nucleus, ¹²⁷I NMR is sensitive to the symmetry of the electric field around the iodine atoms. In the solid state, this could provide information about the crystalline environment.

Diiodomethane (CH₂I₂):

¹H NMR: A single peak is observed for the two equivalent protons. The chemical shift is significantly influenced by the electronegativity of the attached iodine atoms.

¹³C NMR: A single resonance is expected for the carbon atom, with its chemical shift also heavily influenced by the iodine substituents.

Interactive Data Table: NMR Data for Diiodomethane

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.95 | Singlet |

| ¹³C | ~ -54 | Singlet |

Note: Actual chemical shifts can vary depending on the solvent used.

Vibrational Spectroscopy (Infrared and Raman Spectroscopies) for Bond Identification

Magnesium Iodide (MgI₂): As a simple ionic lattice, its vibrational modes in Infrared (IR) and Raman spectroscopy are expected at low frequencies and correspond to lattice vibrations.

Diiodomethane (CH₂I₂): The vibrational spectra show characteristic peaks for C-H and C-I bonds.

C-H stretching and bending modes: These appear in typical regions for alkyl halides.

C-I stretching and bending modes: These are found at lower frequencies due to the heavy mass of the iodine atoms.

Interactive Data Table: Key Vibrational Frequencies for Diiodomethane

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch | ~3000 |

| CH₂ scissors | ~1200 |

| C-I stretch | ~500-600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Magnesium Iodide (MgI₂): Being an inorganic salt, HRMS is not a standard characterization technique.

Diiodomethane (CH₂I₂): HRMS can be used to confirm the molecular formula, C H₂I₂. The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of iodine and hydrogen atoms.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique used for studying species with unpaired electrons (radicals or paramagnetic metal ions).

Magnesium Iodide (MgI₂): Magnesium iodide is a diamagnetic compound with no unpaired electrons, and therefore, it is EPR silent.

Diiodomethane (CH₂I₂): Diiodomethane is also a diamagnetic molecule and is EPR silent. EPR would only be relevant if radical species were generated from this compound, for instance, through photolysis.

Crystallographic Analysis (if applicable to solid-state structures)

No crystallographic data is available for "Magnesium iodide diiodomethanide (1/1/1)".

X-ray Diffraction (Single Crystal and Powder Diffraction) for Crystal Structure Determination

Magnesium Iodide (MgI₂): The crystal structure of anhydrous magnesium iodide has been determined by X-ray diffraction. It adopts a layered cadmium iodide (CdI₂) type structure.

In this structure, the magnesium ions are octahedrally coordinated by six iodide ions.

The iodide ions are arranged in a hexagonal close-packed lattice.

Interactive Data Table: Crystallographic Data for Anhydrous Magnesium Iodide

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 |

| a (Å) | 4.14 |

| c (Å) | 6.88 |

| Coordination Geometry | Octahedral (for Mg²⁺) |

Theoretical and Computational Approaches to Structure

Theoretical and computational methods are indispensable for predicting and understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These approaches provide insights that are complementary to experimental techniques.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a hypothetical molecule like Magnesium iodide diiodomethanide (1/1/1), DFT calculations would be instrumental in predicting its most stable geometric arrangement, known as geometric optimization.

This process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. From this optimized geometry, a wealth of information about the compound's electronic structure could be derived. Key parameters that would be determined include:

Bond Lengths: The equilibrium distances between the magnesium, iodine, and carbon atoms.

Bond Angles: The angles formed by adjacent chemical bonds.

Dihedral Angles: The rotational angles between planes defined by sets of atoms.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity.

Without published research, it is not possible to provide a data table of these properties for Magnesium iodide diiodomethanide (1/1/1).

Molecular Graph Theory and Topological Descriptors for Structural Quantification

Molecular graph theory is a branch of chemical graph theory that represents a molecule as a graph, where atoms are vertices and chemical bonds are edges. This approach allows for the quantification of molecular structure through the calculation of various numerical invariants known as topological descriptors.

These descriptors correlate with various physicochemical properties and biological activities of molecules. For a compound like Magnesium iodide diiodomethanide (1/1/1), a graph-theoretical analysis would involve:

Construction of the Molecular Graph: Representing the atoms (Mg, I, C, H) as vertices and the bonds connecting them as edges.

Calculation of Topological Indices: Computing various indices based on the connectivity of the graph. Examples of commonly used indices include:

Wiener Index: Based on the sum of distances between all pairs of vertices.

Randić Index: A descriptor of molecular branching.

Zagreb Indices: Based on the degrees of the vertices.

These indices can provide a numerical characterization of the molecule's size, shape, and complexity. As with DFT data, no published studies have calculated these descriptors for Magnesium iodide diiodomethanide (1/1/1).

Reaction Mechanisms and Reactivity Studies of Magnesium Iodide Diiodomethanide 1/1/1

Fundamental Reactivity Modes

The reactivity of magnesium iodide diiodomethanide is governed by the dual electronic character inherent in its structure. The diiodomethanide ligand possesses a nucleophilic carbon atom due to the carbon-magnesium bond, while the magnesium center acts as an electrophilic site.

Nucleophilic Character of the Diiodomethanide Ligand

The carbon-magnesium bond in magnesium carbenoids is highly polarized, resulting in a significant partial negative charge on the carbon atom. This renders the diiodomethanide ligand strongly nucleophilic. This nucleophilicity drives reactions with a wide range of electrophiles. The increased covalent character of the carbon-magnesium bond, compared to corresponding organolithium reagents, imparts greater thermal stability and functional group tolerance. scielo.br

Magnesium carbenoids, generated in situ, readily react with various electrophiles. For instance, their addition to aldehydes and ketones is a fundamental reaction for carbon-carbon bond formation. The chemoselectivity of these reagents is notable, as demonstrated in the synthesis of functionalized aromatic chlorohydrins where a magnesium carbenoid showed high tolerance for various functional groups on the aromatic ring. scielo.br

Electrophilic Activation and Lewis Acidity of the Magnesium Center

The magnesium center in magnesium iodide diiodomethanide, formally Mg(II), is a potent Lewis acid. This Lewis acidity plays a crucial role in its reactivity, often by coordinating to and activating substrates. For example, in reactions with carbonyl compounds, the magnesium center can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the diiodomethanide ligand.

This electrophilic character is also evident in reactions with nucleophiles. Magnesium carbenoids have been shown to react with nucleophiles such as N-lithio arylamines, 2-lithiothiophenes, and lithium acetylides. scielo.br In these reactions, the magnesium carbenoid acts as an electrophile, undergoing nucleophilic attack at the carbenoid carbon, leading to displacement of a halide.

Mechanistic Investigations

The transient and highly reactive nature of magnesium iodide diiodomethanide makes direct mechanistic studies challenging. However, insights into its reaction pathways have been gleaned from kinetic studies of related systems, isotopic labeling experiments, and computational modeling.

Kinetic Studies for Reaction Rate Determination

For instance, kinetic studies of the reaction of phenylmagnesium halides with chlorosilanes in THF have shown that both the Grignard reagent (RMgX) and the dialkylmagnesium (R₂Mg) are reactive species, and that magnesium halides can catalyze the reaction. researchgate.net It is plausible that similar complexities govern the reactions of magnesium iodide diiodomethanide.

Table 1: Factors Influencing Grignard Reaction Kinetics

| Factor | Effect on Reaction Rate | Reference |

| Solvent | The coordinating ability of the solvent (e.g., THF vs. diethyl ether) can significantly affect the Schlenk equilibrium and thus the concentration of reactive species. | researchgate.net |

| Temperature | Reaction rates generally increase with temperature, but the stability of the carbenoid must be considered as they are often stable only at low temperatures. | nih.gov |

| Magnesium Halide Concentration | Can act as an electrophilic catalyst, potentially increasing the reaction rate. | researchgate.net |

| Substituents on the Electrophile | Steric and electronic effects of substituents on the electrophile influence the rate of nucleophilic attack. | researchgate.net |

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. While specific isotopic labeling studies on magnesium iodide diiodomethanide (1/1/1) are not documented, the principles can be applied to understand its potential reaction pathways. For example, deuterium (B1214612) labeling could be used to probe the mechanism of C-H insertion reactions, a known reactivity mode for some magnesium carbenoids. scielo.brrsc.org

Table 2: Potential Isotopic Labeling Experiments for Magnesium Carbenoids

| Isotope | Labeled Reactant | Reaction Studied | Information Gained |

| Deuterium (²H) | Deuterated substrate | C-H insertion | To determine if the C-H bond cleavage is part of the rate-determining step and to trace the origin of hydrogen atoms in the product. |

| Carbon-13 (¹³C) | ¹³C-labeled diiodomethane (B129776) | Reaction with an electrophile | To precisely follow the carbon backbone of the diiodomethanide ligand throughout the reaction sequence. |

| Magnesium-25/26 (²⁵Mg/²⁶Mg) | Isotopically enriched magnesium | Formation of the carbenoid | To study the exchange dynamics and the role of magnesium in the reaction mechanism, although this is less common due to the lower sensitivity of magnesium isotopes in NMR. |

Computational Modeling of Transition States and Intermediates

Computational modeling, particularly using density functional theory (DFT), has become an invaluable tool for studying the structures and energies of transient species like carbenoids. While specific computational studies on "Magnesium iodide diiodomethanide (1/1/1)" are not found in the reviewed literature, computational studies on related lithium and magnesium carbenoids in cyclopropanation reactions have provided detailed mechanistic insights. researchgate.net

Determine the most stable structure of the carbenoid, including the coordination of solvent molecules.

Model the transition states for its reaction with various electrophiles and nucleophiles.

Investigate the energy barriers for different potential reaction pathways, such as nucleophilic addition versus C-H insertion.

Explore the role of the magnesium Lewis acid in activating substrates.

These computational approaches would provide a molecular-level understanding of the reactivity and mechanisms that complement experimental studies.

Role as a Carbenoid Precursor

Magnesium iodide diiodomethanide serves as a significant precursor in the formation of carbenoids, which are highly reactive intermediates valuable in organic synthesis. These magnesium-based carbenoids offer a milder and more selective alternative to their often more reactive lithium counterparts. rsc.orgnih.gov

Generation and Reactivity of Magnesium Alkylidene Carbenoids

Magnesium alkylidene carbenoids are typically generated at low temperatures, such as below -78°C, through a sulfoxide-magnesium exchange reaction. nih.govnih.gov This process involves the treatment of 1-chlorovinyl p-tolyl sulfoxides with a Grignard reagent, like isopropylmagnesium chloride or ethylmagnesium chloride. nih.govnih.gov The resulting magnesium alkylidene carbenoids are reactive species where both a magnesium and a chlorine atom are attached to the same alkene carbon. nih.govbeilstein-journals.org These carbenoids are generally stable at temperatures below -60°C for at least 30 minutes. nih.gov

The reactivity of these carbenoids is diverse. They can react with various nucleophiles, such as lithium α-sulfonyl carbanions, to form tri- and tetra-substituted allenes. nih.gov However, when the precursor is derived from an aldehyde, the reaction often leads to rearranged acetylene (B1199291) products. nih.gov The choice of the Grignard reagent and the specific sulfoxide (B87167) precursor is crucial for the efficient generation and subsequent reaction of the magnesium alkylidene carbenoid. nih.govbeilstein-journals.org

Cyclopropanation and Other Carbene Transfer Reactions

Carbenoids, including those derived from magnesium, are widely used in cyclopropanation reactions, a key method for forming cyclopropane (B1198618) rings. wikipedia.orgrsc.org This process involves the addition of a carbene or carbenoid to an alkene. wikipedia.org The Simmons-Smith reaction, a well-known cyclopropanation method, utilizes an organozinc carbenoid, iodomethylzinc iodide. wikipedia.org Magnesium-based carbenoids offer an alternative route for such transformations.

The addition of carbenes and carbenoids to alkenes is a stereospecific process, proceeding in a syn manner. wikipedia.org For instance, the reaction of dibromocarbene with cis-2-butene (B86535) yields cis-2,3-dimethyl-1,1-dibromocyclopropane, while the trans-isomer of the alkene gives the trans-cyclopropane product exclusively. wikipedia.org While the direct use of "Magnesium iodide diiodomethanide (1/1/1)" in cyclopropanation is not explicitly detailed in the provided context, the generation of magnesium carbenoids from other precursors highlights their potential for such carbene transfer reactions.

Reactivity with Diverse Organic Substrates

The reactivity of species derived from or related to magnesium iodide extends to a variety of transformations with organic substrates, leading to the formation of new carbon-carbon bonds and molecular rearrangements.

Carbon-Carbon Bond Formation (e.g., homologation, addition reactions)

Magnesium-based reagents are fundamental in carbon-carbon bond formation. illinois.edudtu.dk Grignard reagents (organomagnesium halides) are classic examples used in addition reactions to carbonyl compounds and other electrophiles. nih.gov Magnesium carbenoids, as discussed earlier, participate in reactions that form new carbon-carbon bonds, such as in the synthesis of allenes. nih.gov

Homologation, the process of extending a carbon chain by one carbon atom, can be achieved using carbenoid chemistry. rsc.org For example, the conversion of carbonyl compounds into alkynes represents a one-carbon homologation. nih.govbeilstein-journals.org This transformation can proceed through the formation of a magnesium alkylidene carbenoid, which then undergoes rearrangement. nih.gov

The table below illustrates examples of carbon-carbon bond forming reactions involving magnesium reagents.

| Reactants | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| 1-Chlorovinyl p-tolyl sulfoxide, Lithium α-sulfonyl carbanion | Ethylmagnesium chloride | Allene | Addition/Coupling |

| Carbonyl compound, Chloromethyl p-tolyl sulfoxide | Isopropylmagnesium chloride | Alkyne | Homologation/Rearrangement |

| β-Hydroxy ketone | Alkylmagnesium iodide | 1,3-syn diol | Diastereoselective Addition |

Rearrangement Reactions (e.g., Fritsch–Buttenberg–Wiechell rearrangement)

Magnesium alkylidene carbenoids are known to undergo the Fritsch–Buttenberg–Wiechell (FBW) rearrangement to form alkynes. nih.govbeilstein-journals.orgbeilstein-journals.org This rearrangement involves the 1,2-migration of a substituent to the carbenoid carbon, followed by the elimination of magnesium halide. wikipedia.orgchemeurope.com The reaction is initiated by the deprotonation of a vinylic hydrogen by a strong base, which, after α-elimination, forms a vinyl carbene that then rearranges. wikipedia.orgchemeurope.com

The efficiency of the FBW rearrangement of magnesium alkylidene carbenoids is dependent on the precursors used. The combination of 1-chlorovinyl p-tolyl sulfoxides and isopropylmagnesium chloride has been identified as an optimal system for this transformation. nih.govbeilstein-journals.org This method provides a convenient route for the synthesis of alkynes from carbonyl compounds through a one-carbon homologation process. nih.govbeilstein-journals.org

The table below summarizes the key aspects of the Fritsch–Buttenberg–Wiechell rearrangement involving magnesium alkylidene carbenoids.

| Precursor | Reagent | Intermediate | Product | Key Transformation |

|---|---|---|---|---|

| 1-Chlorovinyl p-tolyl sulfoxide | Isopropylmagnesium chloride | Magnesium alkylidene carbenoid | Alkyne | 1,2-migration |

Epimerization and Isomerization Processes

Magnesium iodide itself has been shown to promote C-2 epimerization of aldonolactones, representing a non-enzymatic method for this transformation. nih.gov The reaction of protected d-gluconolactone or d-mannonolactone with magnesium iodide in ethanol (B145695) leads to their respective C-2 epimers. nih.gov Mechanistic studies suggest that the process involves chelation with a magnesium species, leading to the inversion of stereochemistry at the C-2 position. nih.gov

While the provided information does not directly link "Magnesium iodide diiodomethanide (1/1/1)" to isomerization reactions, the observed reactivity of magnesium iodide in promoting epimerization highlights the potential of magnesium-containing reagents to influence stereochemical outcomes.

Inability to Generate Article on "Magnesium iodide diiodomethanide (1/1/1)"

A thorough and extensive search of scientific literature and chemical databases has revealed no information on a compound named "Magnesium iodide diiodomethanide (1/1/1)". This suggests that the name is not a standard nomenclature for a recognized chemical reagent, or it may refer to a highly specialized or theoretical compound not described in available literature.

Consequently, it is not possible to generate a scientifically accurate article on the "Reaction Mechanisms and Reactivity Studies of Magnesium iodide diiodomethanide (1/1/1)" with the specific focus and outline provided in the user's request. The core subject of the intended article does not appear to be a known chemical entity for the specified applications.

Further searches were conducted on the potential reactions involving the constituent components, magnesium iodide and diiodomethane, to ascertain if "Magnesium iodide diiodomethanide (1/1/1)" might be a non-standard term for a combination of these reagents. These searches also did not yield any relevant information for the synthesis of alkenes and alkynes as outlined. The primary reactivity associated with the combination of diiodomethane and a magnesium species (often in the form of a zinc-copper couple activated by magnesium) is in Simmons-Smith type cyclopropanation reactions, which are outside the scope of the requested article.

The provided outline specifies detailed subsections on the synthesis of alkenes and alkynes, regio- and stereoselective functionalization, and catalytic applications. Without any scientific basis for the existence and reactivity of "Magnesium iodide diiodomethanide (1/1/1)" in these contexts, any attempt to create content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the requested article cannot be generated. It is recommended to verify the chemical name and its intended application. If "Magnesium iodide diiodomethanide (1/1/1)" refers to a different reagent or a complex generated in situ for which a different nomenclature is commonly used, providing the correct terminology would be necessary to proceed with generating the requested scientific content.

Theoretical and Computational Investigations of Magnesium Iodide Diiodomethanide 1/1/1

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, including its geometry, stability, and electronic characteristics.

Molecular Dynamics Simulations

While electronic structure calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

Conformational Analysis and Dynamic Behavior in Solution

MD simulations can model the conformational changes of Magnesium iodide diiodomethanide (1/1/1) in different solvent environments. By simulating the trajectory of the molecule over time, researchers could identify its preferred conformations and the energy barriers between them. This is particularly important for understanding its behavior in a reaction medium.

Intermolecular Interactions and Solvent Effects

MD simulations are also invaluable for studying how a molecule interacts with its surroundings. For Magnesium iodide diiodomethanide (1/1/1), simulations could reveal:

The structure of the solvent shell around the molecule.

The strength and nature of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) with solvent molecules.

The influence of the solvent on the conformational equilibrium and dynamic behavior of the compound.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For Magnesium iodide diiodomethanide (1/1/1), computational methods could be used to explore its potential reactivity.

This would involve:

Identifying potential reaction pathways: Theoretical calculations can be used to propose plausible reaction mechanisms.

Locating transition states: By searching the potential energy surface, the transition state structures connecting reactants and products can be identified.

Calculating activation energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Computational studies have been instrumental in elucidating reaction mechanisms for a wide range of chemical systems. chemrxiv.orgelsevierpure.com For example, DFT calculations have been used to study the mechanisms of reactions involving organomagnesium compounds. researchgate.net A similar approach could be applied to understand the reactivity of Magnesium iodide diiodomethanide (1/1/1), were such research to be undertaken.

While the field of computational chemistry offers a robust set of tools for the in-depth study of chemical compounds, there is currently no specific research available in the public domain concerning the theoretical and computational investigation of "Magnesium iodide diiodomethanide (1/1/1)". The detailed analysis of its electronic structure, dynamic behavior, and reaction mechanisms remains an open area for future research. The methodologies outlined in this article provide a roadmap for how such investigations could be conducted, which would be invaluable for understanding the fundamental properties and potential applications of this compound.

Mapping Potential Energy Surfaces

No specific research data is available for this topic.

Characterization of Transition States and Reaction Intermediates

No specific research data is available for this topic.

Predictive Modeling for Reactivity, Selectivity, and Design Principles

No specific research data is available for this topic.

The field of computational chemistry is dynamic, and the lack of current data on Magnesium iodide diiodomethanide (1/1/1) highlights a potential area for future research. Such studies would be invaluable in elucidating the fundamental properties of this compound and comparing its reactivity to other well-known organometallic reagents.

Potential Academic and Research Applications in Organic Synthesis

Development of Novel Methodologies for C-C Bond Construction

The primary application of the magnesium iodide diiodomethanide reagent system lies in the development of new strategies for the formation of carbon-carbon bonds, most notably through cyclopropanation reactions. This magnesium carbenoid acts as a methylene-transfer agent, reacting with alkenes to produce cyclopropane (B1198618) rings, which are important structural motifs in numerous natural products and pharmaceuticals.

The in-situ generation of the active magnesium carbenoid is crucial for its reactivity. The reaction is typically initiated by the activation of magnesium metal, often with a small amount of iodine, followed by the addition of diiodomethane (B129776). The resulting species, iodomethylmagnesium iodide, can then react with a variety of olefinic substrates.

Table 1: Comparison of Cyclopropanation Methods

| Reagent System | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|

| Magnesium Iodide Diiodomethanide | Electron-rich and unfunctionalized alkenes | Milder reaction conditions compared to some alternatives, good yields. | Can be sensitive to moisture and air. |

| **Simmons-Smith (Zn-Cu, CH₂I₂) ** | Wide range of alkenes, particularly those with directing groups (e.g., allylic alcohols) | Well-established, high stereospecificity. | Often requires activation of zinc, can be heterogeneous. |

| Diazomethane (B1218177) (with catalyst) | Alkenes | High reactivity. | Highly toxic and explosive, requires specialized handling. |

Research has demonstrated that the magnesium-based reagent can effectively cyclopropanate a range of alkenes, offering a valuable alternative to traditional methods. The reaction proceeds via a concerted mechanism, which generally leads to the stereospecific formation of the cyclopropane ring, preserving the stereochemistry of the starting alkene.

Advancement in Stereoselective and Regioselective Synthesis

The utility of magnesium iodide diiodomethanide extends to the realm of stereoselective and regioselective synthesis. The stereochemical outcome of the cyclopropanation is a key feature of this reagent. For instance, the reaction with a cis-alkene will yield the cis-disubstituted cyclopropane, while a trans-alkene will produce the trans-isomer. This stereospecificity is critical in the synthesis of complex molecules where precise control of stereochemistry is required.

Furthermore, the regioselectivity of the reagent can be influenced by the presence of directing groups within the substrate. For example, in molecules containing multiple double bonds, the reagent may preferentially react with the most electron-rich or sterically accessible alkene. While not as extensively studied as the directing effects in Simmons-Smith reactions with allylic alcohols, analogous principles of substrate control are applicable.

Utility in the Construction of Complex Molecular Architectures

The ability to form cyclopropane rings stereospecifically makes the magnesium iodide diiodomethanide system a valuable tool in the total synthesis of natural products and other complex organic molecules. Cyclopropanes are key components of many biologically active compounds, and their incorporation can significantly impact the molecule's conformation and biological properties.

The reagent allows for the introduction of a three-membered ring at various stages of a synthetic sequence, providing a robust method for building molecular complexity. The relatively mild conditions under which the magnesium carbenoid is generated and reacts can be advantageous when dealing with sensitive functional groups present in advanced synthetic intermediates.

Innovation in Reagent and Catalyst Design

The study of the magnesium iodide diiodomethanide system contributes to the broader field of reagent and catalyst design. Understanding the structure and reactivity of this magnesium carbenoid can inspire the development of new, more efficient, and selective methylene-transfer reagents. Variations in the metal (e.g., magnesium versus zinc or samarium), the halide, and the solvent can all influence the reactivity and selectivity of the carbenoid species.

Research in this area focuses on creating reagents that are easier to handle, more tolerant of various functional groups, and capable of achieving high levels of stereocontrol, potentially through the use of chiral ligands to induce enantioselectivity. The exploration of magnesium-based systems adds to the diverse toolkit available to synthetic chemists for C-C bond formation.

Contributions to Green Chemistry Principles

The magnesium iodide diiodomethanide reagent system can be viewed through the lens of green chemistry principles. One of the key advantages of this in-situ generated reagent is the avoidance of highly toxic and explosive reagents like diazomethane for cyclopropanation. masterorganicchemistry.com Magnesium is an abundant and relatively non-toxic metal, which is a positive attribute from a sustainability perspective.

However, the use of diiodomethane and ethereal solvents are considerations that need to be addressed in the context of green chemistry. Efforts to develop more environmentally benign solvent systems and to minimize waste are ongoing areas of research in organometallic chemistry. The development of catalytic versions of such reactions, where the metal is used in substoichiometric amounts, would represent a significant advancement in this regard.

Future Research Directions and Perspectives

Exploration of Diverse Ligand Modifications for Tunable Reactivity

The reactivity of organometallic compounds is profoundly influenced by the ligands coordinating the metal center. For magnesium carbenoids, the strategic modification of ligands presents a powerful tool for tuning the reagent's stability and reactivity. nih.govresearchgate.net Future research is expected to delve into the synthesis of Magnesium iodide diiodomethanide complexes with a variety of ancillary ligands. These could range from simple ethers and amines to more complex bidentate and polydentate ligands, including N-heterocyclic carbenes (NHCs) and β-diketiminates. nih.govresearchgate.netresearchgate.net The electronic and steric properties of these ligands can be systematically varied to modulate the Lewis acidity of the magnesium center and the nucleophilicity of the carbenoid carbon. This, in turn, would allow for precise control over the reagent's performance in various chemical transformations.

| Ligand Class | Potential Effect on Reactivity | Research Focus |

| Simple Ethers (e.g., THF, Dioxane) | Baseline reactivity and solubility data | Establishing foundational reaction parameters |

| Polydentate Amines (e.g., TMEDA) | Enhanced stability and altered aggregation states | Investigating the influence of chelation on reactivity |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donation, potentially increasing nucleophilicity | Fine-tuning electronic properties for specific applications |

| β-Diketiminates | Steric shielding and electronic modulation | Controlling selectivity and preventing unwanted side reactions nih.govresearchgate.net |

Investigations into Asymmetric Inductions and Chiral Catalysis

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis. rsc.orgyoutube.com A significant future direction for Magnesium iodide diiodomethanide will be its application in asymmetric synthesis, likely through the design of chiral catalytic systems. rsc.orgconsensus.app This can be approached by employing chiral ligands that coordinate to the magnesium center, thereby creating a chiral environment around the reactive carbenoid. The goal is to induce enantioselectivity in reactions such as cyclopropanations, C-H insertions, and additions to carbonyl compounds. Researchers will likely explore a range of chiral scaffolds, including those based on BINOL, TADDOL, and chiral diamines, to identify ligands that provide high levels of stereocontrol. The development of efficient chiral magnesium catalysts could provide a cost-effective and environmentally benign alternative to catalysts based on heavier, more precious metals. rsc.org

Development of Heterogeneous or Supported Catalytic Systems

To enhance the practical utility of Magnesium iodide diiodomethanide, particularly in industrial settings, the development of heterogeneous or supported catalytic systems is a crucial research avenue. Immobilizing the magnesium complex onto a solid support, such as silica, alumina, or a polymer resin, offers several advantages, including simplified purification of products, catalyst recycling, and the potential for use in continuous flow reactors. Magnesium oxide itself is recognized as a promising support for various catalysts due to its high surface area and stability. researchgate.net Future work will likely focus on developing robust methods for anchoring the active magnesium species to these supports without compromising its reactivity and selectivity. Characterization of these supported catalysts to understand the nature of the active sites and their influence on the reaction mechanism will be essential.

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving Magnesium iodide diiodomethanide is fundamental to its rational development and application. Advanced in-situ spectroscopic techniques are powerful tools for elucidating the structure of reactive intermediates and transition states. Future research will likely employ techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography to study the formation and reactivity of the carbenoid in real-time. scielo.brmdpi.com These studies will aim to answer key questions regarding the aggregation state of the reagent in solution, the nature of the carbon-magnesium bond, and the precise pathway of bond formation in its reactions with various substrates. Such mechanistic insights are invaluable for optimizing reaction conditions and designing more efficient catalytic systems. scielo.br

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

Q & A

Q. What are the established synthesis methods for magnesium iodide, and how can experimental parameters be optimized for high yield?

Magnesium iodide is typically synthesized via reactions between magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with hydroiodic acid (HI):

- MgO + 2HI → MgI₂ + H₂O

- MgCO₃ + 2HI → MgI₂ + CO₂ + H₂O . To optimize yield, control reaction temperature (avoid excess heat to prevent iodine sublimation) and stoichiometric ratios. Use anhydrous conditions to minimize hydrolysis. Post-synthesis, purify via recrystallization in dry ethanol.

Q. What safety protocols are critical when handling magnesium iodide in laboratory settings?

- Skin/Eye Contact: Flush with water for 15 minutes; consult a physician if irritation persists .

- Inhalation/Ingestion: Use respirators (N100/P3 filters) and avoid inducing vomiting; seek immediate medical aid .

- Storage: Keep in airtight containers under inert gas (e.g., argon) to prevent decomposition .

Q. How should researchers address gaps in toxicological and reactivity data for magnesium iodide?

Prioritize hazard assessments using analogous iodides (e.g., KI or MgCl₂) and conduct small-scale pilot studies with rigorous containment. Document all observations, as existing safety data sheets note incomplete toxicological profiles .

Advanced Research Questions

Q. What analytical methods are recommended for quantifying magnesium content in MgI₂ samples, and how are interferences managed?

- Atomic Absorption Spectroscopy (AAS):

- Prepare a magnesium standard stock solution (1000 µg/mL) by dissolving magnesium ribbon in HCl .

- Dilute to 0.2–0.6 µg/mL with 0.125 N HCl and add lanthanum chloride to suppress matrix interference from iodine .

- Validate with calibration curves (R² ≥ 0.995) and spike recovery tests (90–110%).

Q. How can researchers resolve contradictions in stability data for MgI₂ under varying environmental conditions?

- Controlled Stability Studies:

- Expose samples to humidity (30–90% RH), heat (25–100°C), and light (UV/visible) in controlled chambers.

- Monitor decomposition via iodine release (brown discoloration) and quantify using iodometric titration .

- Note: Stability is highly dependent on hydration state; anhydrous MgI₂ decomposes above 637°C .

Q. What experimental designs mitigate errors in synthesizing MgI₂-diiodomethanide complexes?

- Stoichiometric Control: Use Schlenk lines to maintain anhydrous conditions and precise molar ratios (1:1:1).

- Characterization: Validate complex formation via:

- X-ray Diffraction (XRD): Confirm crystal structure.

- Thermogravimetric Analysis (TGA): Assess thermal stability.

- NMR/IR Spectroscopy: Identify functional groups and bonding .

Q. How can purity be assessed when MgI₂ samples exhibit hygroscopic or oxidative degradation?

- Karl Fischer Titration: Quantify water content in hydrated samples.

- Iodometric Titration: Measure free iodine from decomposition.

- Elemental Analysis: Compare experimental Mg:I ratios to theoretical values (Mg: 8.7%, I: 91.3% for anhydrous MgI₂) .

Methodological Notes

- Reagent Compatibility: Avoid contact with strong oxidizers (e.g., HNO₃) due to risk of explosive reactions .

- Data Reproducibility: Document all environmental conditions (humidity, temperature) and validate instruments with certified reference materials (CRMs) .

For unresolved issues, consult interdisciplinary resources (e.g., ECHA guidelines) and prioritize peer-reviewed literature over non-curated databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.